Product packaging for Quinoline, 8,8'-dithiobis-(Cat. No.:CAS No. 1160-28-7)

Quinoline, 8,8'-dithiobis-

Cat. No.: B073050
CAS No.: 1160-28-7
M. Wt: 320.4 g/mol
InChI Key: ZGPTTYFYQZTJQN-UHFFFAOYSA-N
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Description

Quinoline, 8,8'-dithiobis- is a high-purity chemical compound of significant interest in materials science and coordination chemistry, characterized by its quinoline moieties linked by a reducible disulfide (-S-S-) bridge. Its primary research value lies in its application as a versatile ligand for constructing metal-organic frameworks (MOFs) and complexes, where the sulfur and nitrogen atoms act as coordination sites for various transition metals. This compound serves as a crucial precursor in polymer chemistry, facilitating the synthesis of functionalized polymers and facilitating studies on self-assembled monolayers (SAMs) due to the dynamic nature of the disulfide bond. Furthermore, its mechanism of action in catalytic systems often involves the modulation of electronic environments around metal centers, enhancing catalytic activity in oxidation or coupling reactions. Researchers also exploit the cleavable disulfide linkage in developing redox-responsive materials and drug delivery systems, where the bond breaks under specific reducing conditions. This reagent is essential for probing structure-property relationships in advanced materials and for designing novel catalytic and smart material platforms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2S2 B073050 Quinoline, 8,8'-dithiobis- CAS No. 1160-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(quinolin-8-yldisulfanyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12N2S2/c1-5-13-7-3-11-19-17(13)15(9-1)21-22-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPTTYFYQZTJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SSC3=CC=CC4=C3N=CC=C4)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061574
Record name Quinoline, 8,8'-dithiobis-
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1160-28-7
Record name 8,8′-Dithiobis[quinoline]
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Record name Quinoline, 8,8'-dithiobis-
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Record name Quinoline, 8,8'-dithiobis-
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Record name Quinoline, 8,8'-dithiobis-
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Record name 8,8'-disulfanediyldiquinoline
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Synthetic Methodologies and Derivatization Strategies for Quinoline, 8,8 Dithiobis

Established Synthetic Routes and Mechanistic Elucidation

The most direct and established route to Quinoline (B57606), 8,8'-dithiobis- involves the dimerization of quinoline-8-thiol through the formation of a disulfide bond.

The principal synthesis of Quinoline, 8,8'-dithiobis- is achieved via the oxidative coupling of two molecules of quinoline-8-thiol. This precursor can be prepared from quinoline by reaction with chlorosulfuric acid to yield quinoline-8-sulfonyl chloride, which is subsequently reduced. wikipedia.org The oxidation of the thiol to the disulfide is a common and efficient transformation in organic chemistry. biolmolchem.com

The general mechanism for this coupling involves the removal of a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). Two of these radicals then combine to form the disulfide bond (R-S-S-R). This process can be initiated by a wide array of oxidizing agents. nih.gov The reaction is often carried out in a suitable solvent at room temperature. tandfonline.com A variety of reagents have been utilized for this transformation, each with its own specific conditions and efficiencies. biolmolchem.comtandfonline.com

Table 1: Comparison of Oxidizing Agents for Thiol to Disulfide Coupling

Oxidant System Typical Solvent Conditions Advantages
Air / O₂ (with catalyst) DMF 80 °C or RT with sonication Inexpensive, environmentally benign oxidant. rsc.org
Hydrogen Peroxide (H₂O₂) Water, Methanol Room Temperature, often with catalyst (e.g., Iodide) "Green" oxidant, water is the only byproduct. organic-chemistry.org
N-Bromosuccinimide (NBS) Dichloromethane Room Temperature Fast, high-yielding, and catalyst-free. tandfonline.com
Dimethyl Sulfoxide (DMSO) None or co-solvent Elevated Temperature Acts as both solvent and oxidant. biolmolchem.com

While oxidative coupling of the corresponding thiol is the most direct route, other methods for the formation of symmetrical diaryl disulfides exist and could be applied to the synthesis of Quinoline, 8,8'-dithiobis-. One such strategy involves the reductive homocoupling of sodium arenesulfinates. mdpi.com In this approach, a reductive system, such as Fe/HCl, is used to couple two sulfinate molecules, forming the disulfide linkage. mdpi.com Another potential pathway is the visible light-mediated coupling of an appropriate arenediazonium salt with carbon disulfide (CS₂), which proceeds through a radical mechanism to form the diaryl disulfide. beilstein-journals.org These methods, however, would require the synthesis of a suitably functionalized quinoline precursor (a quinoline-8-sulfinate or a quinoline-8-diazonium salt), making them less direct than the thiol oxidation route.

Functionalization and Derivatization Strategies

The Quinoline, 8,8'-dithiobis- molecule offers multiple sites for further chemical modification, including the two quinoline ring systems and the central disulfide bond. Functionalization of the quinoline scaffold is a significant area of research due to the pharmacological importance of its derivatives. rsc.orgnih.gov

Strategies for modifying the quinoline rings often involve C-H bond functionalization, which allows for the direct introduction of new substituents without pre-functionalizing the starting material. rsc.orgresearchgate.net These reactions can be directed to specific positions on the quinoline ring system, expanding the chemical diversity of the resulting molecules.

The disulfide bond itself is a reactive functional group. It can be readily reduced back to the corresponding thiols (quinoline-8-thiol) using various reducing agents like sodium borohydride (B1222165) or phosphines. nih.gov This reversible reaction is crucial in many biological systems. nih.gov Furthermore, the disulfide bond can undergo oxidative cleavage. For instance, oxidative coupling reactions with amines in the presence of a quinoline-bromine complex can transform the disulfide into thioamides. nih.gov Similarly, biomimetic oxidation can convert disulfides into sulfonyl fluorides or primary sulfonamides, offering pathways to other important classes of sulfur-containing compounds. acs.org

Synthesis of Analogues and Homologues through Substituent Variation

The creation of analogues and homologues of Quinoline, 8,8'-dithiobis- is achieved by introducing substituents onto the quinoline backbone. This can be accomplished either by starting with an already substituted quinoline or by functionalizing the quinoline ring system before or after the creation of the thiol group. The disulfide is then formed through oxidation. youtube.com

The foundational synthesis for the precursor, quinoline-8-thiol, involves the reaction of quinoline with chlorosulfuric acid to yield quinoline-8-sulfonyl chloride. This intermediate is subsequently reduced to form the thiol. wikipedia.org To produce substituted analogues, this same fundamental process can be applied to quinoline derivatives bearing various substituents.

For instance, methods analogous to the Skraup or Friedlander synthesis can be used to construct the initial quinoline ring with desired substituents from substituted anilines. scispace.comrroij.com Once the substituted quinoline is obtained, it can be converted to the corresponding 8-mercaptan, and subsequent mild oxidation will yield the target substituted Quinoline, 8,8'-dithiobis-. youtube.com

Common oxidative agents for the coupling of thiols to disulfides include mild oxidants like iodine or air, often catalyzed by metal salts. youtube.comorganic-chemistry.org

Table 1: Proposed Synthetic Strategies for Quinoline, 8,8'-dithiobis- Analogues

Strategy Description Precursor Synthesis Example Oxidation Step
Pre-functionalized Starting Material Utilizes a commercially available or previously synthesized substituted aniline (B41778) in a quinoline ring synthesis (e.g., Skraup reaction). rroij.com Reaction of a methyl-substituted aniline with glycerol (B35011) and an oxidizing agent to form a methylquinoline. The resulting substituted quinoline-8-thiol is oxidized using a mild agent like H₂O₂ or air. youtube.comorganic-chemistry.org
Direct Functionalization of Quinoline Introduction of substituents (e.g., nitro, halogen) onto the quinoline ring prior to conversion to the thiol. bsu.edu Nitration of 2-chloro-8-hydroxyquinoline to install nitro groups at the 5 and 7 positions. bsu.edu The functionalized quinoline-8-thiol is dimerized via oxidation.

| C-H Activation | Modern synthetic methods allow for direct, regioselective functionalization of the quinoline C-H bonds, which can be used to install groups at various positions. mdpi.comnih.gov | Palladium-catalyzed C8-H direct arylation of a 7-substituted-8-aminoquinoline derivative. nih.gov | After conversion of the directing/functional group to a thiol, oxidative coupling yields the disulfide. |

Introduction of Heteroatoms and Functional Groups

The introduction of new heteroatoms and functional groups serves to modify the electronic and steric properties of the parent molecule. This derivatization can be aimed at the quinoline rings or the disulfide bridge itself.

Functionalization of the quinoline nucleus often relies on activating the ring system. For example, the conversion of a hydroxyl group to a quinoline N-oxide facilitates nucleophilic substitution reactions, particularly at the C2 position. bsu.edumdpi.com Halogenated quinolines, such as 4-chloro-8-methylquinolin-2(1H)-one, act as versatile precursors for introducing a variety of nucleophiles containing nitrogen (hydrazino, azido (B1232118) groups), sulfur (sulfanyl groups), and other atoms. researchgate.netmdpi.com

The disulfide bond itself is a functional group that can undergo exchange reactions with other thiols, leading to unsymmetrical disulfides. This reaction proceeds under mild conditions and allows for the coupling of the 8-mercaptoquinoline (B1208045) moiety to other sulfur-containing molecules. organic-chemistry.org

Table 2: Derivatization Strategies for Quinoline, 8,8'-dithiobis-

Target Site Method Reagents/Conditions Resulting Functional Group
Quinoline Ring (C4-Position) Nucleophilic Aromatic Substitution Sodium azide (B81097) in DMF on a 4-chloroquinoline (B167314) precursor. researchgate.net Azido group (-N₃)
Quinoline Ring (C2-Position) N-Oxide Activation & Alkylation Oxidation to N-oxide, followed by Rh-catalyzed reaction with an acrylate. mdpi.com Alkyl group
Quinoline Ring (General) Thiation Reaction of a chloro-substituted quinolinone with thiourea. researchgate.net Thione/Sulfanyl group (-SH)

| Disulfide Bridge | Thiol-Disulfide Exchange | Reaction with a different thiol (R'-SH). organic-chemistry.org | Unsymmetrical disulfide (-S-S-R') |

Impact of Structural Modifications on Reactivity Profiles

Structural modifications to the Quinoline, 8,8'-dithiobis- molecule significantly influence its chemical reactivity, particularly the properties of the disulfide bond and the basicity of the quinoline nitrogen atoms.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Cl, -Br) groups, onto the quinoline rings decreases the electron density across the aromatic system. brieflands.com This effect is transmitted to the sulfur atoms, making the disulfide bond more electron-deficient and thus more susceptible to nucleophilic attack by thiols or other nucleophiles. Conversely, electron-donating groups (EDGs), like alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase electron density, potentially making the disulfide bond less reactive towards nucleophiles but more susceptible to oxidation. nih.gov The basicity of the quinoline nitrogen is also modulated; EWGs decrease basicity, while EDGs increase it.

Steric Effects: The placement of bulky substituents, particularly at the C7 position adjacent to the disulfide linkage, can sterically hinder the approach of reactants to the sulfur atoms. This steric shield can decrease the rate of reactions involving the disulfide bond, such as reduction or thiol-disulfide exchange.

Conformational Effects: The reactivity of disulfide bonds is highly dependent on their conformation, specifically the dihedral angle of the C-S-S-C bond. While the dithiobis-quinoline structure is acyclic, substituents that induce conformational rigidity or favor specific rotational isomers could alter the orbital overlap between the sulfur lone pairs and the σ* anti-bonding orbital of the S-S bond. This alignment is crucial for stabilizing transition states during redox reactions, meaning that structural modifications can indirectly control the kinetic profile of the disulfide bond.

Coordination Chemistry of Quinoline, 8,8 Dithiobis As a Ligand

Ligand Properties and Coordination Modes with Transition and Main Group Metal Ions

Quinoline (B57606), 8,8'-dithiobis- possesses several potential donor sites that can interact with metal ions: the two nitrogen atoms of the quinoline rings and the four lone pairs of electrons on the two sulfur atoms of the disulfide bridge. This versatility suggests a rich and varied coordination chemistry.

The spatial arrangement of the donor atoms in Quinoline, 8,8'-dithiobis- allows for several potential coordination modes, which can be broadly categorized based on whether the disulfide bond remains intact or is cleaved upon reaction with a metal precursor.

Coordination with Intact Disulfide Bridge:

Bidentate N,N'-Bridging: The two quinoline nitrogen atoms are sterically positioned to bridge two different metal centers, leading to the formation of binuclear or polynuclear complexes. The flexibility of the disulfide linkage would influence the distance and orientation between the metal ions.

Tetradentate N,S,S',N'-Bridging: In a more complex scenario, the ligand could act as a tetradentate bridge, coordinating through both nitrogen atoms and both sulfur atoms to two metal centers. This mode is observed in some complexes with ligands like bis(o-aminophenyl)disulfide ekb.eg.

Monodentate Coordination: While less likely for the entire molecule, coordination through a single quinoline nitrogen is a possibility, especially in the presence of competing ligands.

Coordination via Disulfide Bond Cleavage:

A significant and highly probable reaction pathway involves the reductive cleavage of the S-S bond upon interaction with a metal ion, particularly with metals that have accessible redox states. This cleavage would result in the formation of two equivalents of the 8-mercaptoquinolinate anion. 8-mercaptoquinoline (B1208045) is a well-known and powerful chelating agent that typically binds to metal ions in a bidentate fashion through its nitrogen and sulfur atoms wikipedia.orgcymitquimica.com. This N,S-chelation forms a stable five-membered ring. Therefore, the reaction of Quinoline, 8,8'-dithiobis- with a metal salt could yield complexes of the general formula M(8-mercaptoquinolinate)n.

The following table summarizes the potential coordination modes:

Coordination ModeLigand StateDescriptionPotential Complex Type
N,N'-BridgingDisulfide IntactEach quinoline nitrogen binds to a separate metal center.Binuclear/Polynuclear
N,S,S',N'-BridgingDisulfide IntactBoth nitrogen and both sulfur atoms coordinate to two metal centers.Binuclear
N,S-ChelationDisulfide CleavedForms two 8-mercaptoquinolinate anions, each chelating a metal ion.Mononuclear/Polynuclear

The oxidation state of the metal ion is expected to be a critical factor in determining the coordination mode.

Reducing Metal Centers: Metal ions in low oxidation states (e.g., Cu(I), Pt(II)) could promote the reductive cleavage of the disulfide bond, leading to the formation of 8-mercaptoquinolinate complexes researchgate.netnih.gov. The metal itself may be oxidized in the process, or the reduction may be facilitated by other reagents in the reaction mixture.

Redox-Innocent Metal Centers: Metal ions that are not easily oxidized or reduced (e.g., Zn(II), Cd(II)) might coordinate to the ligand while leaving the disulfide bond intact acs.orgfigshare.com. In such cases, the coordination would likely occur through the nitrogen donors.

The stereochemistry of the resulting complexes would be heavily influenced by the rigid and planar nature of the quinoline rings. In N,N'-bridging modes, the orientation of the two quinoline moieties around the S-S bond would dictate the geometry of the resulting metallacycle. For complexes formed from the cleaved ligand, the stereochemistry would be typical of bis- or tris-chelate complexes of 8-mercaptoquinolinate, which are often octahedral or square planar, depending on the metal ion.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with Quinoline, 8,8'-dithiobis- would likely involve the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and metal-to-ligand ratio would be crucial in directing the outcome towards either disulfide cleavage or coordination of the intact ligand.

The structural characterization of any resulting complexes would rely on standard analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the quinoline nitrogen to a metal ion is expected to cause a shift in the C=N stretching vibration to a higher frequency. If the disulfide bond is cleaved to form a thiolate, the absence of the S-S stretching vibration and the appearance of a new M-S vibration at lower frequencies would be indicative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the coordination of the nitrogen atom would lead to a downfield shift of the proton signals on the quinoline rings, particularly those adjacent to the nitrogen atom.

UV-Visible Spectroscopy: Metal complexes of quinoline derivatives are often colored due to charge-transfer transitions. The coordination of Quinoline, 8,8'-dithiobis- is expected to result in new absorption bands in the visible region. For instance, complexes of 8-mercaptoquinoline derivatives often exhibit intense charge-transfer bands researchgate.net.

The following table presents hypothetical spectroscopic data for different coordination scenarios.

TechniqueUncoordinated LigandN,N'-Bridging Complex (Intact S-S)N,S-Chelate Complex (Cleaved S-S)
IR (cm⁻¹) ν(C=N) ~1500ν(C=N) > 1500ν(C=N) > 1500, new ν(M-S) ~300-400
¹H NMR (ppm) Quinoline protons in aromatic regionDownfield shift of quinoline protonsSignificant downfield shift of quinoline protons
UV-Vis π-π* transitionsLigand-to-metal charge transfer (LMCT) bandsIntense S-to-metal charge transfer bands

The electronic structure of the complexes will be highly dependent on the nature of the metal-ligand bonding.

Intact Ligand Complexes: For complexes where the disulfide bridge is maintained, the electronic properties will be dominated by the interaction of the metal with the quinoline nitrogen atoms.

Cleaved Ligand Complexes: In the case of 8-mercaptoquinolinate complexes, the strong covalent character of the metal-thiolate bond would significantly influence the electronic structure. These complexes are often involved in redox processes researchgate.net. The bonding in metal-disulfide species can be complex, with possibilities including supersulfide (S₂⁻) or disulfide (S₂²⁻) ligands, which would dramatically affect the electronic structure and redox properties chemistryviews.org.

The geometry of the coordination compounds would be determined by the coordination number and preferred stereochemistry of the central metal ion. For instance, four-coordinate complexes could be either tetrahedral or square planar, while six-coordinate complexes would likely adopt an octahedral geometry.

Reactivity and Stability of Coordination Compounds

The reactivity of metal complexes of Quinoline, 8,8'-dithiobis- is predicted to be centered around the disulfide linkage.

Redox Reactivity: The S-S bond is susceptible to both reduction and oxidation britannica.com. In a coordination complex, the disulfide bridge could be reduced to form two thiolate ligands, potentially triggered by an external reducing agent or by the metal center itself. Conversely, the sulfur atoms could be oxidized to form sulfinates or sulfonates, a reaction that can be mediated by metal ions in the presence of an oxygen source acs.orgfigshare.com.

Thiol-Disulfide Exchange: Coordinated disulfides can potentially undergo exchange reactions with external thiols. This reactivity is relevant in biological systems and could be a feature of these synthetic complexes as well acs.org.

The stability of the coordination compounds would depend on the strength of the metal-ligand bonds. Metal-quinoline complexes are generally stable. If the ligand cleaves to form 8-mercaptoquinolinate, the resulting chelate complexes are known to be very robust due to the chelate effect.

Lack of Sufficient Data for "Quinoline, 8,8'-dithiobis-" Coordination Chemistry and Catalysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific compound Quinoline, 8,8'-dithiobis- within the detailed framework requested. The inquiry specified an article focusing on the coordination chemistry, ligand exchange dynamics, stability profiles, and catalytic applications of this particular molecule.

While the compound, also known as 8,8'-diquinolyl disulfide, is commercially available and recognized for its potential to act as a ligand due to its quinoline and dithiobis functionalities, there is no substantive body of research available in the public domain detailing its use in the areas outlined. cymitquimica.com The disulfide linkage suggests a potential for redox activity and the possibility of acting as a pro-ligand through the cleavage of the S-S bond to form 8-mercaptoquinoline complexes upon reaction with metal centers. However, specific studies demonstrating this reactivity and the subsequent application of the resulting complexes are not available.

The search for information on the following topics for Quinoline, 8,8'-dithiobis- yielded no specific results:

Catalytic Applications of Quinoline, 8,8'-dithiobis- Metal Complexes

Enantioselective Catalysis and Chiral Induction:No research papers were identified that explore the use of this ligand in the context of asymmetric catalysis or chiral induction.

While extensive research exists on the coordination chemistry and catalytic applications of other quinoline derivatives—such as 8-hydroxyquinoline (B1678124), 8-aminoquinoline, and various Schiff base analogues—these findings cannot be extrapolated to Quinoline, 8,8'-dithiobis- without violating the principles of scientific accuracy. The specific electronic and steric properties imparted by the 8,8'-dithiobis linkage would result in unique coordination behavior and catalytic activity that cannot be predicted from dissimilar derivatives.

Given the absence of detailed research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements.

Biological Activity and Mechanistic Insights of Quinoline, 8,8 Dithiobis and Its Analogues

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of quinoline (B57606) derivatives are a significant area of pharmaceutical research. Investigations typically focus on their effectiveness against a wide range of pathogenic microorganisms and the underlying mechanisms of their action.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies on quinoline analogues often report varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have demonstrated potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 16.0 to 32.0 µM nih.gov. The antibacterial efficacy of quinoline compounds is often attributed to their ability to chelate metal ions, which are essential for bacterial enzyme function and cellular processes nih.gov. The structural differences between Gram-positive and Gram-negative bacterial cell walls can influence the susceptibility of these organisms to specific compounds.

No specific data is available for the antibacterial activity of Quinoline, 8,8'-dithiobis-.

Antifungal Activity and Inhibition of Fungal Growth

Many quinoline derivatives have been investigated for their potential as antifungal agents. For example, some 8-hydroxyquinoline derivatives have shown the ability to damage the cell wall of fungi like Candida albicans and inhibit the formation of pseudohyphae researchgate.net. The mechanism of antifungal action for some quinolines involves compromising the integrity of the fungal cytoplasmic membrane researchgate.net.

No specific data is available for the antifungal activity of Quinoline, 8,8'-dithiobis-.

Interactions with Microbial Cellular Components

The antimicrobial mechanism of quinoline compounds frequently involves their interaction with essential cellular components of microorganisms. A prominent mechanism for 8-hydroxyquinoline and its derivatives is the chelation of vital metal ions, which disrupts microbial metabolism nih.gov. Some quinoline-based compounds are also known to interfere with microbial DNA, inhibit key enzymes, or disrupt the cell membrane.

No specific data is available on the interactions of Quinoline, 8,8'-dithiobis- with microbial cellular components.

Antimalarial Potential and Parasite Targeting Mechanisms

The quinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine and primaquine being classic examples. Research in this area focuses on the efficacy of new quinoline derivatives against various Plasmodium species and their specific modes of action against the parasite.

Efficacy Against Plasmodium falciparum and Other Species

New quinoline-based compounds are routinely screened for their activity against the lethal malaria parasite, Plasmodium falciparum, including drug-resistant strains. For instance, various 8-aminoquinoline derivatives have been reported to possess antimalarial properties nih.govnih.gov. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the compound required to inhibit parasite growth by 50%.

No specific IC50 data is available for the activity of Quinoline, 8,8'-dithiobis- against Plasmodium falciparum or other species.

Inhibition of Parasite Enzymes or Pathways

The antimalarial action of quinoline compounds can be attributed to the inhibition of crucial parasite-specific enzymes or metabolic pathways. A well-known mechanism for some quinoline antimalarials is the interference with the parasite's detoxification of heme, a byproduct of hemoglobin digestion in the infected red blood cell. Other potential targets include parasite-specific enzymes that are essential for its survival and replication. The formation of quinoneimine metabolites from 8-aminoquinolines, which generate oxidative stress, is another proposed mechanism of antimalarial activity nih.gov.

No specific information is available on the parasite targeting mechanisms of Quinoline, 8,8'-dithiobis-.

Anticancer Properties and Cellular Pathway Interventions

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. researchgate.netarabjchem.org The versatility of the quinoline scaffold allows for structural modifications at multiple positions, leading to the development of novel derivatives with enhanced efficacy and specific mechanisms of action against various cancers. researchgate.net These compounds exert their antitumor effects through diverse mechanisms, such as inhibiting cell proliferation, inducing programmed cell death (apoptosis), and interfering with key signaling pathways essential for tumor growth and survival. arabjchem.orgekb.eg

Inhibition of Proliferation and Cell Cycle Arrest in Cancer Cell Lines

A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells. Several analogues of Quinoline, 8,8'-dithiobis- have demonstrated significant anti-proliferative activity by inducing cell cycle arrest at different phases, thereby preventing cancer cells from completing the division process.

Cell cycle progression is a tightly regulated process involving cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Disruption of this process is a hallmark of cancer. mdpi.com Certain quinoline derivatives have been shown to modulate the expression of these key regulatory proteins. For instance, a novel bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was found to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov Similarly, another study on novel 8-nitro quinoline-thiosemicarbazone analogues reported induction of cell cycle arrest at both the G1/S and G2/M phases. nih.gov The natural compound Janerin, a sesquiterpene lactone, induced G2/M phase arrest in leukemic cells by decreasing the expression of CDK1 and cyclin B proteins. mdpi.com Silibinin, a natural flavonoid, also demonstrated the ability to cause G2/M phase arrest in cervical cancer cells. frontiersin.org

The table below summarizes the effects of various quinoline analogues on cell cycle progression in different cancer cell lines.

Compound/AnalogueCancer Cell LineEffect on Cell CycleKey Molecular Targets
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinolineMCF-7 (Breast)S Phase ArrestNot specified
8-nitro quinoline-thiosemicarbazone analogueBreast Cancer CellsG1/S & G2/M Phase ArrestNot specified
SilibininSiHa & HeLa (Cervical)G2/M Phase ArrestCDK1, Cyclin B1, cdc25C
JanerinTHP-1 (Leukemia)G2/M Phase ArrestCDK1, Cyclin B
Quinoline-8-sulfonamide derivative (9a)A549 (Lung)Cell Cycle Distribution ImpactPyruvate Kinase M2 (PKM2)

This table is generated based on data from multiple sources. mdpi.comnih.govnih.govfrontiersin.orgmdpi.com

Apoptosis Induction and Related Signaling Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. A deficiency in the apoptotic process is a key characteristic of cancer cells, allowing them to survive and proliferate indefinitely. nih.gov Quinoline derivatives have been extensively studied for their ability to trigger apoptosis through various signaling pathways. nih.govtbzmed.ac.ir

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis. nih.gov Research on a quinoline derivative, PQ1, showed that it induces apoptosis in T47D breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway), leading to the subsequent activation of the executioner caspase-3. nih.gov

The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). An increased Bax/Bcl-2 ratio is a common trigger for mitochondrial-mediated apoptosis. tbzmed.ac.ir Studies on a tetrahydrobenzo[h]quinoline derivative in MCF-7 cells demonstrated an increase in Bax expression and a decrease in Bcl-2 expression, indicating the involvement of the intrinsic pathway. tbzmed.ac.ir Similarly, a novel bis spiro-cyclic quinoline derivative was shown to up-regulate the pro-apoptotic gene BAX and down-regulate the anti-apoptotic BCL2 gene, leading to apoptosis. nih.gov

Compound/AnalogueCancer Cell LineApoptotic MechanismKey Signaling Molecules
PQ1T47D (Breast)Extrinsic & Intrinsic PathwaysCaspase-3, -8, -9; Bax; Cytochrome c
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)Intrinsic PathwayBax, Bcl-2, Caspase-9
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinolineMCF-7 (Breast)DNA Fragmentation, Intrinsic PathwayCaspase-3, p53, BAX, BCL2
8-nitro quinoline-thiosemicarbazone analogueBreast Cancer CellsIntrinsic Pathway via Mitochondrial DysfunctionCaspase-3
Tetrahydroquinoline derivative (4ag)SNB19 & LN229 (Glioblastoma)ROS-mediated ApoptosisCaspase-3/7

This table is generated based on data from multiple sources. nih.govnih.govnih.govtbzmed.ac.irtuni.fi

Targeting Specific Cancer Biomarkers and Molecular Pathways

The specificity of anticancer agents can be enhanced by targeting molecular pathways and biomarkers that are uniquely or predominantly active in cancer cells. Quinoline analogues have been designed to inhibit a variety of such targets.

One major area of focus has been the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. ekb.eg For example, several quinoline derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis. ekb.egresearchgate.net Another quinoline compound, 83b1, was found to inhibit cancer growth in esophageal squamous cell carcinoma by downregulating COX-2 and its product PGE2. nih.govnih.gov

Metabolic pathways in cancer cells also present attractive targets. Pyruvate kinase M2 (PKM2) is an enzyme critical for cancer metabolism, and its inhibition can disrupt tumor growth. nih.gov A series of quinoline-8-sulfonamide derivatives were specifically designed as PKM2 modulators, with one compound in particular showing the ability to reduce intracellular pyruvate levels and decrease cancer cell viability. mdpi.comnih.gov

Other targeted pathways include the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in many cancers. researchgate.net

Compound/AnalogueTarget Biomarker/PathwayCancer Type
Various Quinoline DerivativesVEGFR-2Various
Quinoline compound 83b1COX-2, PGE2Esophageal Squamous Cell Carcinoma
Quinoline-8-sulfonamide (9a)Pyruvate Kinase M2 (PKM2)Lung (A549)
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] QuinolinePI3K/AKT/mTOR SignalingColorectal
Novel Quinoline compound 91b1LumicanVarious

This table is generated based on data from multiple sources. ekb.egmdpi.comnih.govnih.govresearchgate.net

Antioxidant Activities and Free Radical Scavenging Mechanisms

The dithiobis linkage in Quinoline, 8,8'-dithiobis- suggests a strong potential for participation in redox reactions. cymitquimica.com Indeed, many quinoline derivatives exhibit significant antioxidant properties, which are of interest not only for cancer therapy but also for mitigating oxidative stress involved in various diseases. cymitquimica.comscielo.br However, the relationship between quinoline compounds and reactive oxygen species (ROS) is complex, as some derivatives can also act as pro-oxidants, generating ROS to induce cancer cell death. nih.govwaocp.org

Reactive Oxygen Species (ROS) Modulation

ROS, such as superoxide anions and hydroxyl radicals, are byproducts of normal metabolism. mdpi.com While they play roles in cell signaling, excessive levels lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins. mdpi.com Antioxidants counteract this damage by neutralizing free radicals.

Several quinoline derivatives have demonstrated potent ROS scavenging capabilities. A quinolinonyl-glycine derivative exhibited excellent hydrogen peroxide (H2O2) scavenging activity, even surpassing the reference antioxidant ascorbic acid. ekb.eg Other studies have shown that new classes of quinoline derivatives can protect against lipid peroxidation, a key process of oxidative damage to cell membranes. scielo.br

Conversely, some quinoline analogues can induce apoptosis in cancer cells by increasing the intracellular production of ROS. tuni.fiwaocp.orgnih.gov This pro-oxidant action can trigger mitochondrial dysfunction and activate apoptotic signaling pathways. nih.govwaocp.org For example, novel 8-nitro quinoline-thiosemicarbazone analogues were shown to induce apoptosis via increased production of cytotoxic ROS levels. nih.gov This dual ability to act as both an antioxidant and a pro-oxidant, depending on the specific chemical structure and cellular context, makes quinoline derivatives a versatile scaffold for drug design.

Mechanisms of Redox Balancing

The mechanism by which quinoline derivatives exert their antioxidant effects often involves direct scavenging of free radicals. This has been demonstrated in various in vitro assays, such as the DPPH (2,2'-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.commdpi.com

The pro-oxidant mechanism can be more complex. Research has shown that quinoline compounds with a hydroxyl group at the 8-position are essential for binding iron, and this complex can generate ROS. nih.gov This finding is particularly relevant to Quinoline, 8,8'-dithiobis-, as the sulfur atoms at the 8-position could also interact with transition metals. These metal-chelate complexes can generate ROS by activating molecular oxygen, leading to cytotoxic effects against cancer cells. nih.gov

Compound/AnalogueActivityMechanism/Assay
Quinolinonyl-glycine derivativeAntioxidantH2O2 scavenging
8-Amino-Quinoline derivativesAntioxidantDPPH radical scavenging, Copper chelation
Quinoline derivative without seleniumAntioxidantProtection against lipid peroxidation
8-nitro quinoline-thiosemicarbazonePro-oxidantIncreased intracellular ROS production
8-QuinolinolPro-oxidantIron-dependent ROS generation
Tetrahydroquinoline derivativePro-oxidantInduction of intracellular and mitochondrial ROS

This table is generated based on data from multiple sources. nih.govtuni.fiscielo.brnih.govmdpi.comekb.eg

Emerging Biological Activities and Therapeutic Implications of Quinoline, 8,8'-dithiobis- and Its Analogues

Recent scientific investigations into Quinoline, 8,8'-dithiobis- and its structural analogues have begun to uncover a range of promising biological activities, suggesting potential therapeutic applications in various disease contexts. While research on this specific dithiobisquinoline scaffold is still in a nascent stage, preliminary findings and the broader understanding of quinoline chemistry provide a foundation for exploring its future therapeutic landscape. The inherent chemical properties of the quinoline rings, combined with the reactive disulfide bridge, are thought to underpin the observed biological effects.

The core structure, featuring two quinoline moieties linked by a disulfide bond, presents a unique pharmacophore with the potential to interact with multiple biological targets. The disulfide linkage, in particular, is an area of significant interest, as it can participate in redox reactions within the cellular environment, potentially modulating the activity of proteins and signaling pathways sensitive to oxidative stress.

Emerging research points towards several key areas of biological activity for Quinoline, 8,8'-dithiobis- and related compounds, including anticancer, neuroprotective, and antimicrobial effects. These activities are largely attributed to the ability of the quinoline nucleus to intercalate with DNA, inhibit key enzymes, and generate reactive oxygen species (ROS), while the dithiobis linkage may contribute to redox modulation and interactions with cysteine residues in proteins.

Anticancer Potential

The exploration of Quinoline, 8,8'-dithiobis- and its analogues as potential anticancer agents is a growing field of interest. While direct studies on this specific compound are limited, the broader class of quinoline derivatives has demonstrated significant promise in oncology research. The proposed mechanisms of action for dithiobisquinoline analogues in cancer therapy often revolve around the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for tumor growth and survival.

One area of investigation is the potential for these compounds to act as enzyme inhibitors. For instance, certain quinoline derivatives have been shown to inhibit topoisomerases, enzymes vital for DNA replication and repair in cancer cells. By inhibiting these enzymes, the compounds can lead to DNA damage and ultimately trigger programmed cell death in rapidly dividing cancer cells.

Another avenue of exploration is the role of the dithiobis moiety in inducing oxidative stress. Cancer cells often have a higher metabolic rate and are more susceptible to damage from ROS. It is hypothesized that compounds like Quinoline, 8,8'-dithiobis- could disrupt the delicate redox balance within cancer cells, leading to apoptosis.

Table 1: Investigational Anticancer Activities of Structurally Related Quinoline Analogues

Compound ClassCancer Cell LineObserved EffectPotential Mechanism
Quinoline-dithiocarbamate hybridsMGC-803, HepG-2, PC-3Antiproliferative activityTubulin polymerization inhibition
2,4,8-Trisubstituted quinolinesSF-295, HTC-8, HL-60Cytotoxic activityNot fully elucidated
Bis-8-hydroxyquinoline substituted benzylaminesKB3Pro-apoptotic activityInduction of apoptosis

This table presents data on structurally related quinoline analogues to infer the potential activities of Quinoline, 8,8'-dithiobis- in the absence of direct research.

Neuroprotective Effects

The potential neuroprotective properties of Quinoline, 8,8'-dithiobis- and its analogues represent another promising area of research. The neuroprotective potential of quinoline derivatives is often linked to their antioxidant and enzyme-inhibiting capabilities. Oxidative stress is a key contributor to the pathogenesis of various neurodegenerative diseases, and compounds that can mitigate this stress are of significant therapeutic interest.

The disulfide bond in Quinoline, 8,8'-dithiobis- could play a role in its potential antioxidant activity by interacting with and neutralizing reactive oxygen species. Furthermore, quinoline derivatives have been investigated for their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Table 2: Potential Neuroprotective Mechanisms of Quinoline Analogues

ActivityPotential TargetTherapeutic Implication
AntioxidantReactive Oxygen Species (ROS)Reduction of oxidative stress in neurodegenerative diseases
Enzyme InhibitionMonoamine Oxidase (MAO)Increase in neurotransmitter levels (e.g., dopamine)
Enzyme InhibitionAcetylcholinesterase (AChE)Increase in acetylcholine levels in the brain

This table outlines potential neuroprotective mechanisms based on the known activities of the broader class of quinoline derivatives.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-established, with several quinoline-based drugs currently used to treat bacterial and parasitic infections. The disulfide linkage in Quinoline, 8,8'-dithiobis- may confer additional or enhanced antimicrobial activity. It is theorized that this moiety could interact with essential microbial enzymes or disrupt the integrity of the microbial cell membrane.

The mode of action for the antimicrobial effects of quinoline compounds is often multifactorial, involving the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, and the disruption of cellular respiration. The presence of the dithiobis group could potentially enhance these effects or introduce novel mechanisms of antimicrobial action.

Table 3: Antimicrobial Spectrum of Representative Quinoline Derivatives

Compound TypeTarget Organism(s)Noted Activity
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus, Mycobacterium tuberculosisAntibacterial
QuinolinequinonesGram-positive bacteria, Candida speciesAntibacterial and antifungal
8-Hydroxyquinoline derivativesMycobacterium and Staphylococcus speciesAntibacterial and antibiofilm

This table showcases the antimicrobial activities of various quinoline derivatives, suggesting the potential for Quinoline, 8,8'-dithiobis- in this therapeutic area.

Electrochemical Behavior and Redox Characteristics of Quinoline, 8,8 Dithiobis

Voltammetric and Amperometric Studies for Redox Characterization

Voltammetric and amperometric techniques are powerful tools for investigating the redox characteristics of Quinoline (B57606), 8,8'-dithiobis-. Cyclic voltammetry (CV), in particular, is instrumental in elucidating the electrochemical processes occurring at the electrode surface.

While specific, detailed voltammetric studies exclusively focused on Quinoline, 8,8'-dithiobis- are not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on related compounds, such as 8-mercaptoquinoline (B1208045) (the reduced form of the disulfide) and other quinoline derivatives.

In a typical cyclic voltammogram, Quinoline, 8,8'-dithiobis- is expected to exhibit a cathodic peak corresponding to the irreversible reduction of the disulfide bond to form two molecules of 8-mercaptoquinoline. This reduction process involves the cleavage of the S-S bond. The resulting 8-mercaptoquinoline can then be re-oxidized in a subsequent anodic scan, showing a corresponding anodic peak, which may indicate the reformation of the disulfide bond or other oxidation products depending on the experimental conditions.

The quinoline moieties themselves can also undergo redox reactions, typically at more extreme potentials. These processes would be observed as additional peaks in the voltammogram. The exact potentials of these peaks are influenced by the solvent, pH, and the nature of the working electrode.

Amperometric studies can be employed to monitor the current response at a fixed potential over time. This technique is particularly useful for quantifying the concentration of Quinoline, 8,8'-dithiobis- or for studying the kinetics of its electrochemical reactions.

A hypothetical representation of the key electrochemical processes is summarized in the table below:

Electrochemical ProcessTechniqueExpected Observation
Reduction of Disulfide BridgeCyclic VoltammetryIrreversible cathodic peak
Oxidation of Thiol GroupsCyclic VoltammetryAnodic peak corresponding to the oxidation of 8-mercaptoquinoline
Redox of Quinoline MoietiesCyclic VoltammetryAdditional redox peaks at more extreme potentials
QuantificationAmperometryCurrent proportional to the concentration of the analyte

Redox Potentials and Electron Transfer Mechanisms of the Disulfide Bridge and Quinoline Moieties

The redox potentials of Quinoline, 8,8'-dithiobis- are crucial parameters that determine the thermodynamic feasibility of its oxidation and reduction reactions. The reduction of the disulfide bridge is a key electrochemical process. The general mechanism for the electrochemical reduction of a disulfide bond (RSSR) to its corresponding thiols (RSH) involves the transfer of two electrons and two protons:

RSSR + 2e⁻ + 2H⁺ → 2RSH

For Quinoline, 8,8'-dithiobis-, this translates to the formation of 8-mercaptoquinoline. The potential at which this reduction occurs is dependent on the stability of the disulfide bond and the surrounding chemical environment.

The electron transfer mechanism for the quinoline moieties is more complex. The nitrogen atom in the quinoline ring can be protonated in acidic media, which affects its electronic properties and redox behavior. The aromatic system of the quinoline ring can undergo both reduction and oxidation, typically involving multiple electron transfer steps. The precise mechanism and the corresponding redox potentials are highly sensitive to the substitution pattern on the quinoline ring and the experimental conditions.

Influence of Molecular Structure and Medium on Electrochemical Properties

The electrochemical properties of Quinoline, 8,8'-dithiobis- are significantly influenced by its molecular structure and the medium in which the measurements are conducted.

Molecular Structure: The presence of the two quinoline rings directly attached to the sulfur atoms influences the electron density of the disulfide bond, thereby affecting its reduction potential. The electron-withdrawing nature of the quinoline ring may facilitate the reduction of the disulfide bridge compared to aliphatic disulfides. Furthermore, the steric hindrance between the two bulky quinoline moieties could introduce strain into the disulfide bond, also impacting its electrochemical behavior.

Medium Effects:

pH: The pH of the electrolyte solution plays a critical role, particularly in the reduction of the disulfide bond, which involves the uptake of protons. In acidic media, the availability of protons facilitates the reduction process, often leading to a shift of the reduction potential to more positive values. The protonation state of the nitrogen atoms in the quinoline rings also changes with pH, which in turn affects the redox behavior of the heterocyclic system.

Solvent: The choice of solvent can influence the solubility of Quinoline, 8,8'-dithiobis- and its diffusion to the electrode surface. The polarity and coordinating ability of the solvent can also affect the stability of the radical intermediates that may be formed during the redox processes, thereby altering the reaction pathways and potentials.

Supporting Electrolyte: The nature and concentration of the supporting electrolyte can affect the conductivity of the solution and the structure of the electrical double layer at the electrode-solution interface, which can have a subtle but measurable impact on the electrochemical response.

Applications in Electroanalytical Chemistry and Sensors

The unique electrochemical properties of Quinoline, 8,8'-dithiobis- make it a promising candidate for various applications in electroanalytical chemistry and sensor development.

Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and 8-mercaptoquinoline, are well-known for their ability to form stable complexes with a wide range of metal ions. This chelating property can be exploited for the development of electrochemical sensors.

An electrode modified with Quinoline, 8,8'-dithiobis- or its reduced form, 8-mercaptoquinoline, can be used to preconcentrate metal ions at the electrode surface. The subsequent electrochemical detection of the complexed metal ions, for instance, by stripping voltammetry, can provide a highly sensitive and selective analytical method. The disulfide group in Quinoline, 8,8'-dithiobis- is particularly useful for the immobilization of the molecule on gold electrode surfaces through the formation of self-assembled monolayers (SAMs). This provides a stable and well-defined platform for sensor fabrication.

The general principle of a metal ion sensor based on this compound would involve:

Immobilization: Formation of a self-assembled monolayer of Quinoline, 8,8'-dithiobis- on a gold electrode. The disulfide bond can be reductively cleaved to form a stable Au-S bond.

Complexation: Accumulation of target metal ions from the sample solution onto the modified electrode surface through chelation with the quinoline moieties.

Detection: Electrochemical measurement of the captured metal ions, typically through techniques like anodic stripping voltammetry, where the metal is first reduced and then re-oxidized, generating a signal proportional to its concentration.

Potential target analytes for such sensors include heavy metal ions such as copper, lead, mercury, and cadmium, which are of significant environmental and health concern.

The ability of Quinoline, 8,8'-dithiobis- to form stable self-assembled monolayers on gold surfaces also opens up possibilities for bioelectrochemical applications. These SAMs can serve as a platform for the immobilization of biomolecules such as enzymes, antibodies, or DNA.

For example, an enzyme could be attached to the quinoline-modified surface. The electrochemical properties of the quinoline moiety could then be used to facilitate electron transfer between the active site of the enzyme and the electrode. This would enable the development of amperometric biosensors where the current generated from the enzymatic reaction is measured.

Furthermore, the redox activity of the disulfide/thiol group itself can be utilized in bioelectrochemical systems. The reversible conversion between the disulfide and thiol forms can be coupled to biological redox processes, allowing for the monitoring of bioreactions or the development of biofuel cells. The quinoline part of the molecule can also interact with biological systems, potentially influencing cellular processes, which could be monitored electrochemically.

Applications in Advanced Materials Science Utilizing Quinoline, 8,8 Dithiobis

Integration into Polymer Matrices and Composites for Enhanced Properties

The incorporation of Quinoline (B57606), 8,8'-dithiobis- and its derivatives into polymer matrices offers a promising avenue for developing composites with superior performance characteristics. The rigid and planar structure of the quinoline rings can contribute to the mechanical reinforcement of polymers, while the disulfide bond introduces unique functionalities.

The mechanical properties of composites can also be tailored. The addition of quinoline-based structures can lead to increased tensile strength and modulus. For example, studies on diorite-reinforced epoxy composites have shown significant increases in bending stress, compressive strength, and impact strength with the addition of a filler that promotes cross-linking, a role that bifunctional molecules like Quinoline, 8,8'-dithiobis- could potentially play. mdpi.com

Table 1: Potential Enhancements in Polymer Composites with Quinoline Derivatives

Property Enhancement Mechanism Potential Improvement
Thermal Stability Incorporation of rigid, thermally stable quinoline rings into the polymer backbone. Increased decomposition temperature and service temperature range.
Mechanical Strength Reinforcement by the rigid quinoline structure and potential for increased cross-linking density. Higher tensile strength, modulus, and hardness.
Chemical Resistance The inert nature of the aromatic quinoline rings. Improved resistance to solvents and chemical attack.

This table is generated based on the properties of related quinoline-based polymers and composites.

Supramolecular Assemblies and Self-Healing Materials

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, functional architectures. Quinoline derivatives, including Quinoline, 8,8'-dithiobis-, are excellent candidates for building blocks in supramolecular assemblies due to their ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. researchgate.net The nitrogen atom in the quinoline ring and the sulfur atoms of the disulfide bridge can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.govmdpi.comrsc.orgmdpi.com The structure and properties of these assemblies can be controlled by the choice of metal ion and the geometry of the ligand. researchgate.net

A particularly compelling application of Quinoline, 8,8'-dithiobis- lies in the development of self-healing materials. The disulfide bond (S-S) is a dynamic covalent bond that can undergo reversible cleavage and reformation. nih.gov This property is the basis for intrinsic self-healing polymers, where damage to the material can be repaired by stimulating the disulfide exchange reaction, often through the application of heat or light. researchgate.net When a polymer network containing disulfide bonds is fractured, the bonds can be reformed across the damaged interface, restoring the material's integrity and mechanical properties. mdpi.com The process relies on disulfide-disulfide metathesis or thiol-disulfide exchange reactions. nih.govrsc.org

Table 2: Mechanisms of Disulfide-Based Self-Healing

Healing Mechanism Description Stimulus
Disulfide-Disulfide Metathesis The direct exchange of disulfide bonds, leading to the rearrangement of the polymer network and healing of cracks. Heat, UV light
Thiol-Disulfide Exchange A reaction between a thiol group and a disulfide bond, which can also facilitate network rearrangement and repair. pH, redox conditions

The incorporation of Quinoline, 8,8'-dithiobis- into a polymer matrix would introduce these dynamic disulfide linkages, paving the way for the creation of robust, self-healing composites.

Contribution to Functional Coatings and Thin Films

Quinoline, 8,8'-dithiobis- and its derivatives have potential applications in the formulation of functional coatings and thin films due to their chemical properties. The quinoline moiety is known to exhibit antimicrobial and anticorrosive properties. cymitquimica.comnih.gov This makes its derivatives attractive for developing protective coatings.

Coatings containing 8-hydroxyquinoline (B1678124) have been shown to act as effective corrosion inhibitors for various metals, including magnesium alloys. researchgate.net The mechanism often involves the formation of a protective complex with metal ions on the surface. Similarly, quinoline-based polybenzoxazines have been investigated as corrosion-resistant and hydrophobic coatings for mild steel. researchgate.net The ability of Quinoline, 8,8'-dithiobis- to chelate metals suggests its utility in anticorrosion formulations.

Furthermore, the potential antimicrobial activity of quinoline compounds can be harnessed to create coatings that resist biofouling. cymitquimica.com This is particularly relevant for marine applications and medical devices. Thin films of quinoline derivatives can be deposited using various techniques, including spin coating, to create surfaces with specific functionalities. gaacademy.org The properties of these films are influenced by the deposition method and the molecular structure of the quinoline compound.

Development of Optoelectronic and Photofunctional Materials

Quinoline and its derivatives are a well-established class of materials in the field of optoelectronics, primarily due to their fluorescent properties. cymitquimica.com They are frequently used in the fabrication of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netuconn.edu The quinoline core can be chemically modified to tune the emission color and improve the efficiency and stability of the devices. semanticscholar.org

Compounds based on quinoline can function as both the emissive layer and the electron transport layer in OLEDs. mdpi.com For instance, tris(8-hydroxyquinoline)aluminum (Alq3) is a benchmark material known for its green emission and good electron transport capabilities. iitk.ac.in The photoluminescence of quinoline derivatives can be influenced by their molecular structure and their environment, such as their concentration in a polymer matrix. iitk.ac.in

Quinoline, 8,8'-dithiobis- is expected to exhibit fluorescence, a characteristic property of many quinoline compounds. cymitquimica.com Its potential as a building block for photofunctional materials is significant. By incorporating it into polymers or using it to form coordination complexes, it may be possible to develop new materials for applications in OLEDs, sensors, and random lasers. mdpi.comresearchgate.net The combination of the photoluminescent quinoline unit with the redox-active disulfide linkage could also lead to materials with stimuli-responsive optical properties.

Table 3: Optoelectronic Properties and Applications of Quinoline-Based Materials

Property Application Example Compound/System
Fluorescence/Photoluminescence Organic Light-Emitting Diodes (OLEDs) Tris(8-hydroxyquinoline)aluminum (Alq3)
Electron Transport Electron Transport Layer in OLEDs Quinoline derivatives
Non-linear Optical Properties Optoelectronic devices, Lasers Quinoline Schiff bases
Photoconductivity Photodetectors, Solar Cells Quinoline derivative/TiO2 heterostructures

This table summarizes the general applications of quinoline derivatives in optoelectronics.

Theoretical and Computational Studies of Quinoline, 8,8 Dithiobis

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov It allows for the calculation of various molecular properties, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov For Quinoline (B57606), 8,8'-dithiobis-, DFT calculations would be crucial in understanding its fundamental electronic behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netmdpi.com

HOMO: Represents the ability to donate an electron. researchgate.net For Quinoline, 8,8'-dithiobis-, the HOMO is expected to be delocalized over the electron-rich quinoline rings.

LUMO: Represents the ability to accept an electron. researchgate.net In studies of aromatic disulfides, the LUMO is often a σ*-antibonding orbital localized along the S-S bond. acs.org An electron transfer into this orbital would promote the cleavage of the disulfide bond. acs.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

DFT calculations could provide precise energy levels for these orbitals and map their spatial distribution, as illustrated in the hypothetical data below.

Table 1: Predicted Frontier Molecular Orbital Properties for Quinoline, 8,8'-dithiobis- (Illustrative Data)
ParameterCalculated Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; indicates electron-donating capability.
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.45Indicates chemical reactivity and kinetic stability. researchgate.net

DFT is widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. rjptonline.orgresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra by calculating the energies of electronic transitions, typically from HOMO to LUMO or other nearby orbitals. nih.govresearchgate.net For Quinoline, 8,8'-dithiobis-, transitions would likely involve π-π* excitations within the quinoline systems. researchgate.net

NMR Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govrsc.org These predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. mdpi.comresearchgate.net These computed frequencies correspond to the stretching, bending, and torsional motions of atoms and directly correlate with peaks in an experimental Infrared (IR) spectrum, aiding in the identification of functional groups. nih.govresearchgate.net For Quinoline, 8,8'-dithiobis-, characteristic vibrations would include C=N stretching in the quinoline ring and the S-S disulfide stretch.

Table 2: Predicted Spectroscopic Data for Quinoline, 8,8'-dithiobis- (Illustrative Data)
Spectroscopy TypePredicted ParameterPredicted ValueAssignment/Interpretation
UV-Vis (TD-DFT)λmax~310 nmCorresponds to π-π* electronic transitions within the quinoline rings.
¹³C NMR (DFT-GIAO)Chemical Shift (δ)~139 ppmIllustrative value for the carbon atom attached to sulfur (C8).
IR (DFT)Vibrational Frequency~540 cm⁻¹Corresponds to the S-S disulfide bond stretching frequency.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. acs.orgrsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scirp.orgnih.gov Numerous studies have successfully docked quinoline-based inhibitors into the active sites of various proteins. nih.govresearchgate.netsemanticscholar.org

For Quinoline, 8,8'-dithiobis-, docking simulations could be used to screen for potential biological targets. The process involves placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding affinity. researchgate.netnih.gov A more negative score typically indicates a stronger binding interaction. researchgate.net Key interactions often involve hydrogen bonds and π-π stacking between the quinoline rings and aromatic amino acid residues of the protein. nih.gov

Table 3: Illustrative Ligand-Protein Docking Results for Quinoline, 8,8'-dithiobis- with a Hypothetical Kinase Target
ParameterValueInterpretation
Binding Affinity (ΔG)-8.5 kcal/molA strong predicted binding affinity, suggesting potential inhibitory activity. nih.gov
Key Interacting ResiduesTyr23, Val55, Leu110Indicates specific amino acids in the binding pocket that stabilize the ligand.
Types of Interactionsπ-π stacking, HydrophobicDescribes the dominant non-covalent forces responsible for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). scholarsresearchlibrary.comresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property. mdpi.com

For Quinoline, 8,8'-dithiobis-, a QSAR model could be developed as part of a larger study on a series of disulfide-containing quinoline derivatives to predict their potential efficacy against a specific biological target, such as a particular enzyme or receptor. nih.govnih.gov Similarly, a QSPR model could predict physical properties like solubility or lipophilicity. nih.govsci-hub.box

The process involves:

Calculating Descriptors: A wide range of molecular descriptors are calculated for a set of related molecules. These can be electronic (e.g., HOMO/LUMO energies), topological, or physicochemical. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a model that links the descriptors to the observed activity or property. nih.govscholarsresearchlibrary.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A successful QSAR model for a series of compounds including Quinoline, 8,8'-dithiobis- could identify the key structural features—such as steric, electronic, or hydrophobic properties—that are most important for a desired biological effect. nih.gov

Table 4: Key Molecular Descriptors Relevant for QSAR/QSPR Modeling of Quinoline, 8,8'-dithiobis-
Descriptor ClassExample DescriptorPotential Influence
ElectronicHOMO EnergyRelates to the molecule's ability to participate in charge-transfer interactions. nih.gov
TopologicalBalaban IndexDescribes molecular branching and shape. nih.gov
PhysicochemicalLogP (Lipophilicity)Influences membrane permeability and absorption. arabjchem.org
StericMolecular VolumeDetermines how well the molecule fits into a binding site.

Toxicological Profiles and Environmental Impact Assessment of Quinoline, 8,8 Dithiobis

In Vitro and In Vivo Toxicity Assessments

Extensive searches of scientific literature and toxicological databases did not yield any specific studies on the in vitro or in vivo toxicity of Quinoline (B57606), 8,8'-dithiobis-.

Cytotoxicity in Mammalian Cell Lines

No publicly available data from studies assessing the cytotoxicity of Quinoline, 8,8'-dithiobis- in mammalian cell lines were found. Therefore, its potential to cause cell death or inhibit cell proliferation remains uncharacterized.

Acute and Chronic Toxicological Evaluations

There is a lack of information regarding the acute and chronic toxicological effects of Quinoline, 8,8'-dithiobis- in any animal models. No studies detailing the systemic effects of single or repeated exposure to this specific compound could be located.

Cellular and Molecular Mechanisms of Toxicity

No research has been published detailing the cellular and molecular mechanisms through which Quinoline, 8,8'-dithiobis- might exert toxicity.

Interaction with Biological Macromolecules

Information on the interaction of Quinoline, 8,8'-dithiobis- with biological macromolecules such as proteins, enzymes, or nucleic acids is not available in the current scientific literature.

Induction of Oxidative Stress or DNA Damage

There are no studies available that investigate the potential of Quinoline, 8,8'-dithiobis- to induce oxidative stress or cause damage to DNA.

Environmental Fate, Biodegradation, and Ecotoxicity

Data regarding the environmental fate, persistence, bioaccumulation, and biodegradation of Quinoline, 8,8'-dithiobis- are not present in the available scientific and environmental databases. Similarly, no ecotoxicological studies on its effects on aquatic or terrestrial organisms have been reported.

Persistence and Degradation Pathways in Environmental Matrices

To provide some context, studies on the related compound, quinoline, indicate that it is generally not persistent in surface waters and can be biodegraded in soil under favorable microbial conditions. However, in deeper soil and groundwater where conditions like low oxygen, low temperatures, and limited carbon sources prevail, the degradation of quinoline can be significantly hindered. It is important to note that this information pertains to quinoline and not Quinoline, 8,8'-dithiobis-. The presence of the dithiobis- bridge and the dimerization of the quinoline structure would likely alter the physicochemical properties of the molecule, influencing its environmental persistence and degradation pathways in ways that cannot be predicted without specific studies.

Impact on Aquatic and Terrestrial Ecosystems

Specific toxicological data for Quinoline, 8,8'-dithiobis- on aquatic and terrestrial organisms are not available in the public domain. Therefore, a quantitative assessment of its impact on ecosystems cannot be provided at this time.

However, research on structurally related compounds can offer some insights into potential areas of concern. For instance, quinoline itself has been shown to have harmful effects on various organisms. Studies on 8-hydroxyquinoline (B1678124), another related compound, have demonstrated significant acute toxicity to aquatic organisms like Cryprinus carpio (Common Carp), with a 96-hour LC50 of 1.15 mg/L. This compound also induced genotoxicity and physiological toxicity in the fish. It is plausible that Quinoline, 8,8'-dithiobis- could also exhibit toxicity to aquatic and terrestrial life, but dedicated ecotoxicological studies are required to determine its specific impacts.

Table 1: Acute Toxicity of a Related Compound (8-Hydroxyquinoline) to Cryprinus carpio

Test OrganismExposure DurationEndpointConcentration (mg/L)Reference
Cryprinus carpio96 hoursLC501.15

Future Research Directions and Translational Perspectives for Quinoline, 8,8 Dithiobis

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The future development of Quinoline (B57606), 8,8'-dithiobis- will likely focus on creating next-generation analogues with improved therapeutic properties. The versatility of the quinoline nucleus allows for extensive modification to enhance biological efficacy and target selectivity. orientjchem.org Structure-activity relationship (SAR) studies are crucial for guiding the design of these new molecules. rsc.org

Key strategies for developing advanced analogues include:

Substitution on the Quinoline Rings: Introducing various functional groups at different positions on the quinoline rings can significantly alter the molecule's pharmacological profile. For instance, SAR studies on other quinoline hybrids have shown that electron-donating groups can enhance antimalarial activity, while electron-withdrawing groups may diminish it. rsc.org Modifying Quinoline, 8,8'-dithiobis- with substituents like halogens, alkoxy groups, or amines could modulate its lipophilicity, target binding affinity, and metabolic stability.

Modification of the Dithiobis Linker: The disulfide bridge is a critical feature, offering redox sensitivity. Analogues could be synthesized with linkers of varying lengths or rigidity to optimize spatial orientation and interaction with biological targets. Replacing the disulfide with other sulfur-containing linkages could also fine-tune the compound's redox potential and stability.

Creation of Hybrid Compounds: A promising approach involves creating hybrid molecules that combine the Quinoline, 8,8'-dithiobis- scaffold with other known pharmacophores. This strategy has been successfully employed to overcome drug resistance in antimalarial quinolines. nih.gov By linking it to other bioactive agents, it may be possible to create dual-action compounds with synergistic effects.

Table 1: Potential Strategies for Analogue Development

Modification StrategyTargeted MoietyPotential Functional GroupsDesired Outcome
Ring SubstitutionQuinoline Nucleus-Cl, -F, -OCH3, -NH2, -NO2Enhanced target binding, improved selectivity, altered solubility
Linker ModificationDithiobis BridgeAlkyl chains, polysulfide chainsOptimized redox potential, increased stability, controlled release
Pharmacophore HybridizationEntire ScaffoldOther anticancer or antimicrobial agentsSynergistic therapeutic effects, overcoming drug resistance

Integration into Multimodal Therapeutic Strategies and Combination Therapies

Given the broad spectrum of biological activities associated with quinoline derivatives, Quinoline, 8,8'-dithiobis- is a candidate for integration into combination therapies. crimsonpublishers.comcrimsonpublishers.com This approach can enhance therapeutic efficacy, reduce toxicity, and combat the development of drug resistance. nih.gov

Future research could explore its use in:

Oncology: Many quinoline derivatives exhibit anticancer properties, and some are used clinically as kinase inhibitors. nih.gov Quinoline, 8,8'-dithiobis- could potentially be used alongside standard chemotherapeutic agents. The dithiobis moiety could modulate the cellular redox environment, potentially sensitizing cancer cells to treatments like radiation or drugs that induce oxidative stress. Combination therapies involving quinoline derivatives have already shown effectiveness in treating conditions like acute myeloid leukemia. mdpi.com

Infectious Diseases: Quinolines are well-established antimalarial and antibacterial agents. rsc.org As antimicrobial resistance grows, combination therapy is becoming standard. Quinoline, 8,8'-dithiobis- could be evaluated in conjunction with existing antibiotics or antifungals to identify synergistic interactions that could restore the efficacy of older drugs or create more potent treatment regimens.

Neurodegenerative Diseases: 8-Hydroxyquinoline (B1678124) derivatives have been investigated for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov The metal chelating and antioxidant properties of such compounds are of significant interest. cymitquimica.com Future studies could investigate whether Quinoline, 8,8'-dithiobis- or its analogues could be combined with other neuroprotective agents to offer a multi-pronged approach to treatment.

Exploration in Emerging Technologies and Niche Applications (e.g., bioimaging, diagnostics)

The unique structural features of Quinoline, 8,8'-dithiobis- make it a highly attractive candidate for applications in emerging biotechnologies, particularly in bioimaging and diagnostics. crimsonpublishers.com

Fluorescent Probes: The quinoline scaffold is inherently fluorescent and has been extensively used to develop molecular probes and chemosensors. crimsonpublishers.comcrimsonpublishers.com The presence of two quinoline moieties suggests that Quinoline, 8,8'-dithiobis- may possess useful photophysical properties. cymitquimica.com Custom-designed quinoline derivatives are being developed as biocompatible and water-soluble optical diagnostic probes. port.ac.uk A novel quinoline-based fluorescent probe, KSNP117, has already been successfully applied for sensitive biomedical imaging of sentinel lymph nodes. nih.gov

Redox-Sensing Diagnostics: The dithiobis linkage provides a mechanism for creating a "smart" diagnostic tool. Disulfide bonds can be cleaved by reducing agents prevalent in specific cellular environments, such as high concentrations of glutathione (B108866) in some cancer cells. This cleavage would separate the two quinoline fluorophores, leading to a detectable change in the fluorescence signal (e.g., a "turn-on" or "turn-off" response). This makes the compound a potential probe for imaging cellular redox status or detecting specific analytes. crimsonpublishers.com

Metal Ion Detection: Quinoline derivatives are known to act as ligands that can form complexes with metal ions. cymitquimica.com This property has been harnessed to create sensors for detecting toxic metal ions like mercury (Hg2+) and aluminum (Al3+). crimsonpublishers.com The chelation of a metal ion often results in a significant change in fluorescence, providing a clear diagnostic signal.

Table 2: Potential Applications in Bioimaging and Diagnostics

Application AreaMechanism of ActionPotential TargetExample Diagnostic Output
Fluorescent BioimagingInherent fluorescence of quinoline ringsCellular compartments, specific tissues (e.g., lymph nodes)Visualization of biological structures under microscopy
Redox SensingCleavage of the dithiobis bond by reducing agentsGlutathione, thioredoxin reductaseChange in fluorescence intensity or wavelength
Metal Ion DetectionChelation of metal ions by the quinoline nitrogen and sulfur atomsHg2+, Al3+, Zn2+Modulation of fluorescence ("turn-on" or "turn-off")

Challenges and Opportunities in Commercialization and Application

The translation of Quinoline, 8,8'-dithiobis- from a laboratory chemical to a commercially viable product faces several challenges and opportunities common to drug and technology development.

Challenges:

Scalable Synthesis: The development of an efficient, cost-effective, and scalable synthesis process is paramount. Traditional methods for quinoline synthesis, such as the Skraup reaction, may need significant modification to be viable for large-scale commercial production. iipseries.orgslideshare.net

Regulatory Hurdles: Any therapeutic or diagnostic agent must undergo rigorous preclinical and clinical testing to demonstrate safety and efficacy, a time-consuming and expensive process governed by strict regulatory bodies. openpr.com

Competition and Market Viability: The market for quinoline-based products is competitive, with many existing drugs and diagnostics. openpr.com A new compound must demonstrate superior performance, a better safety profile, or a novel mechanism of action to gain a foothold.

Pharmacokinetics and Stability: The in vivo stability of the dithiobis bond, along with the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule, would need to be thoroughly investigated and optimized.

Opportunities:

Privileged Scaffold: The quinoline motif is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a versatile structure known to bind to multiple biological targets. orientjchem.orgfrontiersin.org This increases the probability of discovering significant biological activity.

Theranostic Potential: The combination of a biologically active scaffold (quinoline) with a diagnostically useful linker (dithiobis) opens the door to creating theranostic agents—compounds that can simultaneously diagnose and treat a disease.

Broad Applicability: The diverse potential applications, from oncology and infectious disease to diagnostics, provide multiple avenues for commercialization, diversifying risk and increasing the potential for market entry.

Q & A

Q. What synthetic strategies address challenges in preparing 8,8'-dithiobisquinoline derivatives?

The synthesis of 8,8'-dithiobisquinoline derivatives often faces challenges such as regioselectivity, purification complexity, and disulfide bond stability. A two-step approach is recommended:

Directed C–H functionalization : Utilize transition-metal catalysis (e.g., FeCl₃-mediated oxidative coupling) to link quinoline units at the 8-position .

Disulfide bond formation : Oxidize thiol precursors under controlled conditions (e.g., iodine or air oxidation) to avoid over-oxidation to sulfones .
Key optimization: Replace chromatographic purification with crystallization or solvent extraction to improve scalability .

Q. How do coordination properties of 8,8'-dithiobisquinoline influence its applications in metal-ligand systems?

The compound’s soft sulfur atoms and hard quinoline nitrogen atoms enable dual coordination modes:

  • Soft metals (e.g., Pd, Pt) : Prefer sulfur coordination for catalysis or photoluminescent complexes.
  • Hard metals (e.g., Al, Fe) : Bind via nitrogen for stability in aqueous media .
    Experimental tip: Use UV-Vis titration and X-ray diffraction (XRD) to confirm binding modes and stoichiometry .

Q. What methods assess the configurational stability of axially chiral 8,8'-dithiobisquinoline derivatives?

Racemization kinetics can be studied via:

  • Dynamic HPLC : Monitor enantiomer interconversion at varying temperatures.
  • Eyring analysis : Calculate activation parameters (ΔG‡, ΔH‡, ΔS‡) to determine energy barriers to rotation .
    Example: For 8,8'-diazaBINOL analogs, racemization half-lives in DMSO range from hours to days at 25°C, influenced by steric hindrance .

Advanced Research Questions

Q. How can computational tools predict the bioactivity of 8,8'-dithiobisquinoline-based drug candidates?

  • PASS algorithm : Predict antimicrobial or anticancer activity based on structural similarity to known quinoline drugs .
  • SwissADME : Evaluate drug-likeness (e.g., Lipinski’s rules) and metabolic stability .
    Case study: Derivatives with electron-withdrawing groups at C3/C3' show enhanced predicted kinase inhibition .

Q. What strategies resolve contradictions in environmental persistence data for quinoline derivatives?

Conflicting bioaccumulation (BCF) values arise from metabolite interference. To address this:

Isotopic labeling : Track parent vs. metabolized compounds in aquatic models.

QSAR modeling : Correlate logP values with experimental BCF data to refine predictions .
Critical finding: Quinoline’s low logP (~2.1) limits bioaccumulation despite moderate persistence in soil .

Q. How do advanced oxidation processes (AOPs) degrade 8,8'-dithiobisquinoline contaminants?

The Fe²⁺/persulfate system generates sulfate radicals (SO₄⁻·) that cleave disulfide bonds:

  • Optimal conditions : pH 3, 45°C, and a Fe²⁺:persulfate molar ratio of 3:1 achieve >90% degradation in 80 minutes .
  • Toxicity reduction : Post-treatment bioassays (e.g., E. coli viability) confirm decreased ecotoxicity .

Q. What novel methodologies enable C2-functionalization of 8,8'-dithiobisquinoline for medicinal applications?

  • Metal-free amidation : Use tert-butyl hydroperoxide (TBHP) as an oxidant for direct C2–N bond formation .
  • Photoredox catalysis : Employ Ru(bpy)₃²⁺ under blue light to install amino groups regioselectively .
    Advantage: Avoids protective/deprotective steps required in traditional acylative routes .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for 8,8'-Dithiobisquinoline Derivatives

MethodStepsYield (%)PurificationKey AdvantageReference
FeCl₃ Oxidative Coupling378CrystallizationScalable, no chromatography
Ullmann Coupling545ColumnHigh regioselectivity

Q. Table 2. Activation Parameters for 8,8'-DiazaBINOL Racemization

SolventΔH‡ (kJ/mol)ΔS‡ (J/mol·K)t₁/₂ (25°C)
DMSO98.2-34.548 h
Water85.7-42.112 h

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